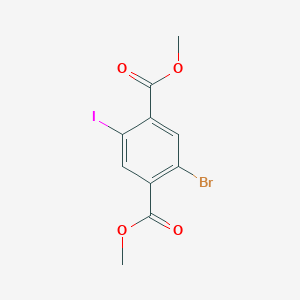
Dimethyl 2-bromo-5-iodoterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-bromo-5-iodoterephthalate is an organic compound with the molecular formula C({10})H({8})BrIO(_{4}). It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms, and the carboxylic acid groups are esterified with methanol. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-bromo-5-iodoterephthalate typically involves the halogenation of dimethyl terephthalate. One common method is the bromination followed by iodination of dimethyl terephthalate under controlled conditions. The reaction can be carried out as follows:
Bromination: Dimethyl terephthalate is dissolved in a suitable solvent such as dichloromethane. Bromine is then added dropwise to the solution at a low temperature (0-5°C) to ensure controlled reaction and prevent over-bromination. The reaction mixture is stirred until the bromination is complete.
Iodination: The brominated product is then subjected to iodination. This can be achieved by adding iodine and a suitable oxidizing agent, such as potassium iodate, to the reaction mixture. The reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-bromo-5-iodoterephthalate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester groups can be hydrolyzed to carboxylic acids, and the aromatic ring can undergo oxidation or reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalates, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Dimethyl 2-bromo-5-iodoterephthalate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used in the preparation of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism by which Dimethyl 2-bromo-5-iodoterephthalate exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine and iodine atoms, which can undergo substitution or coupling reactions. In medicinal chemistry, the compound’s biological activity would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-bromo-terephthalate: Lacks the iodine atom, making it less versatile in certain reactions.
Dimethyl 2-iodo-terephthalate: Lacks the bromine atom, which can affect its reactivity and the types of reactions it can undergo.
Dimethyl terephthalate: The parent compound without any halogen substitutions, used widely in polymer production.
Uniqueness
Dimethyl 2-bromo-5-iodoterephthalate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the formation of complex molecular architectures.
Propiedades
Fórmula molecular |
C10H8BrIO4 |
|---|---|
Peso molecular |
398.98 g/mol |
Nombre IUPAC |
dimethyl 2-bromo-5-iodobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8BrIO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3 |
Clave InChI |
IGHWOKFYMMHVAI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1I)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloroacetyl)amino]pentanedioic acid](/img/structure/B12066714.png)


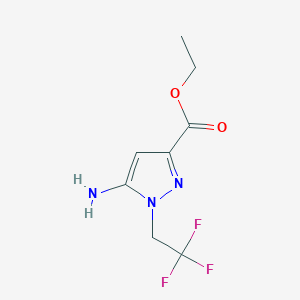
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
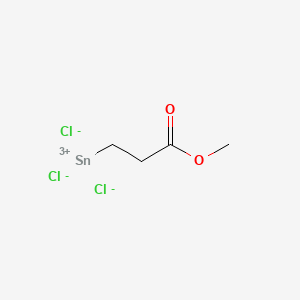



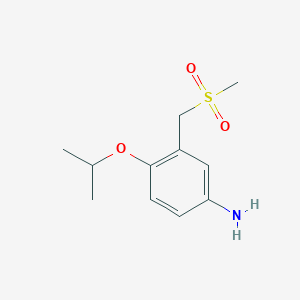
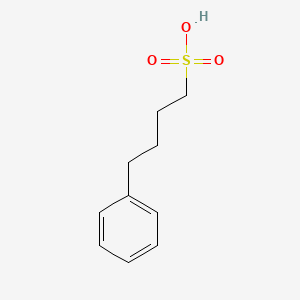

![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)

